Cas no 7409-48-5 (2-(Diethylamino)acetamide)

2-(Diethylamino)acetamide is a versatile organic compound featuring a diethylamino group attached to an acetamide backbone. Its structure lends itself to applications in pharmaceutical synthesis and organic chemistry, where it serves as a key intermediate or building block. The diethylamino moiety enhances solubility in organic solvents, while the acetamide group offers reactivity for further functionalization. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to modulate physicochemical properties. It is typically handled under standard laboratory conditions, with purity and stability being critical for reproducible results in research and industrial processes.
2-(Diethylamino)acetamide structure
2-(Diethylamino)acetamide structure
Product Name:2-(Diethylamino)acetamide
CAS No:7409-48-5
MF:C6H14N2O
MW:130.188161373138
MDL:MFCD00496509
CID:862405
PubChem ID:139014
Update Time:2025-05-22

2-(Diethylamino)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Diethylamino)acetamide
    • (2-diethylaminoethyl)amide
    • 2-diethylaminoacetamide
    • AC1L3E2Q
    • CTK2H9495
    • Diaethylamino-essigsaeure-amid
    • N,N-Diaethyl-glycin-amid
    • N,N-diethyl-glycine amide
    • N,N-diethylglycineamide
    • NSC42182
    • PPQDYOBQQWPTIS-UHFFFAOYSA-N
    • DTXSID70224998
    • FT-0704561
    • SCHEMBL177796
    • MFCD00496509
    • 7409-48-5
    • AKOS005188287
    • CHEMBL4517936
    • NSC 42182
    • EN300-206566
    • diethylaminoacetamide
    • NSC-42182
    • G29131
    • DA-16975
    • MDL: MFCD00496509
    • Inchi: 1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9)
    • InChI Key: PPQDYOBQQWPTIS-UHFFFAOYSA-N
    • SMILES: O=C(CN(CC)CC)N

Computed Properties

  • Exact Mass: 130.11072
  • Monoisotopic Mass: 130.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 0.959
  • Boiling Point: 227.9°C at 760 mmHg
  • Flash Point: 91.6°C
  • Refractive Index: 1.459
  • PSA: 46.33
  • LogP: 0.51380

2-(Diethylamino)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Frontier Specialty Chemicals
D15463-1 g
2-(Diethylamino)acetamide
7409-48-5
1g
$ 95.00 2022-11-04
TRC
D679835-10mg
2-(Diethylamino)acetamide
7409-48-5
10mg
$ 50.00 2022-06-05
TRC
D679835-50mg
2-(Diethylamino)acetamide
7409-48-5
50mg
$ 65.00 2022-06-05
TRC
D679835-100mg
2-(Diethylamino)acetamide
7409-48-5
100mg
$ 80.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D15463-1g
2-(Diethylamino)acetamide
7409-48-5 98%
1g
2508CNY 2021-05-08
abcr
AB222514-1 g
Diethylaminoacetamide, 95%; .
7409-48-5 95%
1g
€199.00 2022-03-04
abcr
AB222514-5 g
Diethylaminoacetamide, 95%; .
7409-48-5 95%
5g
€595.00 2022-03-04
Chemenu
CM387352-100mg
2-(Diethylamino)acetamide
7409-48-5 95%+
100mg
$203 2023-02-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D15463-1g
2-(Diethylamino)acetamide
7409-48-5 98%
1g
2508.0CNY 2021-07-10
Enamine
EN300-206566-0.05g
2-(diethylamino)acetamide
7409-48-5 95%
0.05g
$21.0 2023-09-16

2-(Diethylamino)acetamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7409-48-5)2-(Diethylamino)acetamide
Order Number:A1196435
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:30
Price ($):177.0
Email:sales@amadischem.com

Additional information on 2-(Diethylamino)acetamide

Comprehensive Overview of 2-(Diethylamino)acetamide (CAS No. 7409-48-5): Properties, Applications, and Industry Insights

2-(Diethylamino)acetamide (CAS No. 7409-48-5), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile applications. This diethylamino-substituted acetamide derivative is characterized by its molecular formula C6H14N2O and molecular weight of 130.19 g/mol. Its amide functional group combined with a tertiary amine moiety makes it a valuable intermediate in synthetic chemistry, particularly for designing bioactive molecules.

Recent trends in drug discovery highlight the growing demand for nitrogen-containing heterocycles, placing compounds like 2-(Diethylamino)acetamide at the forefront of medicinal chemistry. Researchers frequently search for "acetamide derivatives in CNS drugs" or "diethylamino group pharmacological effects," reflecting industry interest in its potential applications. The compound's hydrogen-bonding capacity and moderate lipophilicity (LogP ≈ 0.8) contribute to its pharmacokinetic properties, making it relevant for blood-brain barrier penetration studies.

From a synthetic perspective, 7409-48-5 serves as a key building block for multi-target-directed ligands, particularly in neurological research. Analytical data shows its melting point ranges between 98-102°C, with characteristic IR absorption bands at 1650 cm-1 (C=O stretch) and 3300 cm-1 (N-H stretch). These properties align with current "structure-activity relationship optimization" searches, as formulators seek to balance molecular rigidity and water solubility in new chemical entities.

Industrial applications of 2-(Diethylamino)acetamide extend to catalysis and material science, where its dual functionality enables participation in Mannich reactions and polymer modification. Safety data sheets emphasize proper handling procedures, though it doesn't fall under hazardous classifications. The compound's stability under ambient conditions and compatibility with common organic solvents (ethanol, DMSO) make it practical for laboratory-scale operations.

Emerging research explores its potential in green chemistry applications, responding to searches for "sustainable amide synthesis." The electron-donating effect of the diethylamino group influences its reactivity in nucleophilic substitutions, a property leveraged in atom-economic transformations. Chromatographic studies reveal reverse-phase HPLC retention times of 4.2 minutes (C18 column, 60:40 water:acetonitrile), supporting quality control protocols.

Market analysis indicates rising procurement of 7409-48-5 by contract research organizations, particularly for central nervous system drug development. The compound's scalable synthesis route (typically via carbodiimide-mediated coupling of diethylamine and chloroacetyl chloride) aligns with industry needs for cost-effective intermediates. Regulatory databases confirm its approval for research use under standard Good Laboratory Practice guidelines.

Spectroscopic characterization of 2-(Diethylamino)acetamide shows distinctive NMR signals at δ 1.1 ppm (triplet, 6H), 2.6 ppm (quartet, 4H), and 6.8 ppm (broad singlet, 1H). These spectral features facilitate its identification in complex reaction mixtures, addressing common queries about "amide proton chemical shift ranges." Computational chemistry studies predict its molecular dipole moment (3.2 Debye) and polar surface area (32 Ų), parameters critical for drug-likeness assessments.

Future prospects for this compound include potential applications in bioconjugation chemistry and prodrug design, areas generating substantial scientific discourse. Its balanced amphiphilic character enables interactions with both biological membranes and aqueous phases, explaining its utility in formulation science. Storage recommendations suggest keeping 7409-48-5 in amber glass containers under nitrogen atmosphere to maintain stability.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7409-48-5)2-(Diethylamino)acetamide
A1196435
Purity:99%
Quantity:1g
Price ($):177.0
Email